N-(2-(2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)thiophene-2-carboxamide

Description

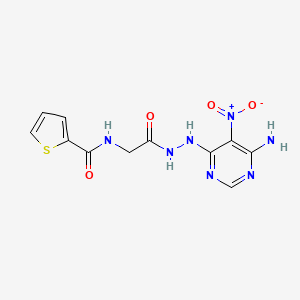

This compound features a thiophene-2-carboxamide core linked via a hydrazinyl-oxoethyl chain to a 6-amino-5-nitropyrimidine moiety. The hydrazine bridge provides conformational flexibility, while the thiophene and pyrimidine rings contribute to π-π stacking capabilities.

Properties

IUPAC Name |

N-[2-[2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl]-2-oxoethyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N7O4S/c12-9-8(18(21)22)10(15-5-14-9)17-16-7(19)4-13-11(20)6-2-1-3-23-6/h1-3,5H,4H2,(H,13,20)(H,16,19)(H3,12,14,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKYYXAIADGTMQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)NCC(=O)NNC2=NC=NC(=C2[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N7O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)thiophene-2-carboxamide typically involves multi-step organic reactions:

Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2,4-diaminopyrimidine and nitro-substituted aldehydes.

Hydrazinyl Linkage Formation:

Coupling with Thiophene Carboxamide: The final step involves coupling the hydrazinyl-pyrimidine intermediate with thiophene-2-carboxylic acid chloride in the presence of a base like triethylamine to form the desired compound.

Industrial Production Methods: Industrial production would scale up these reactions, optimizing conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Types of Reactions:

Oxidation: The amino group on the pyrimidine ring can undergo oxidation to form nitroso or nitro derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst or sodium dithionite.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), sodium dithionite (Na₂S₂O₄).

Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.

Major Products:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Conversion of nitro groups to amino groups.

Substitution: Introduction of various alkyl or acyl groups.

Scientific Research Applications

N-(2-(2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)thiophene-2-carboxamide has several applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Potential use as a probe in biochemical assays due to its unique functional groups.

Medicine: Investigated for its potential as an anti-cancer agent due to its ability to interact with DNA and proteins.

Industry: Utilized in the development of novel materials with specific electronic properties.

Mechanism of Action

The compound exerts its effects through interactions with biological macromolecules:

Molecular Targets: DNA, proteins, and enzymes.

Pathways Involved: It may inhibit enzyme activity by binding to active sites or intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Functional Groups

Table 1: Key Structural Comparisons

Key Observations :

- The target compound’s pyrimidine ring introduces nitro and amino groups absent in simpler analogs like N-(2-nitrophenyl)thiophene-2-carboxamide . These groups may enhance solubility in polar solvents and intermolecular interactions.

- Compared to thiophene-3-carboxamide derivatives (e.g., 98a ), the positional isomerism (2- vs. 3-carboxamide) could alter electronic distribution and binding affinities.

Key Observations :

- The target compound’s synthesis likely parallels hydrazide-aldehyde condensations (e.g., ), but with a nitro-pyrimidine intermediate.

- Yields for similar compounds range widely (60–80% for thiophene carboxamides ; ~50% for Dasatinib ), suggesting that the target’s yield may depend on the purity of the nitro-pyrimidine precursor.

Physical and Spectral Properties

Table 3: Physical/Spectral Data Comparison

Key Observations :

Challenges and Limitations

- Synthetic Complexity: Introducing the 6-amino-5-nitropyrimidine group may require multi-step purification, unlike simpler analogs .

- Data Gaps : Melting points, yields, and spectral data for the target compound are unavailable, limiting direct comparisons.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.